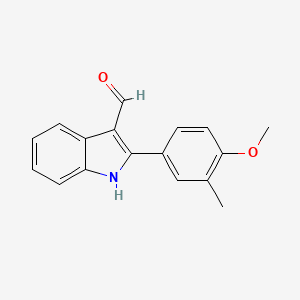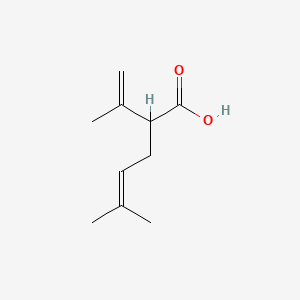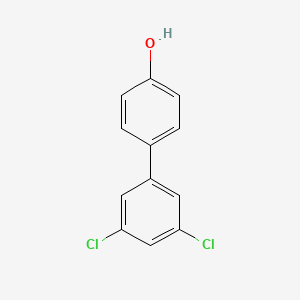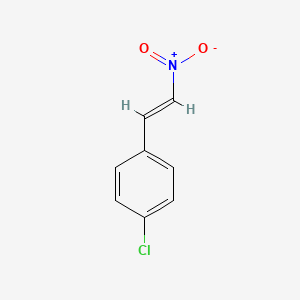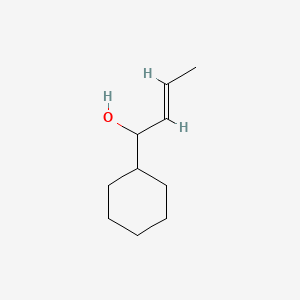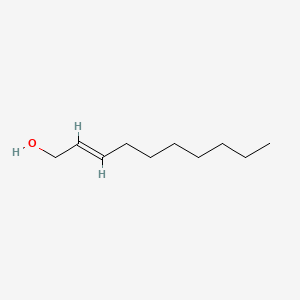
5-甲基异喹啉
概述
描述
5-Methylisoquinoline is an organic compound and a derivative of isoquinoline, with a methyl group attached to one of its carbon atoms. It is a yellow to brown liquid .
Synthesis Analysis
The synthesis of isoquinoline derivatives, a family of N-heterocycles showing a broad range of structural diversity, biological and pharmaceutical activities, has been a focus in the scientific community . Various methods, including Pd-catalyzed coupling reactions, Grignard reactions, and cyclization reactions, can be used for the synthesis .Molecular Structure Analysis
The molecular formula of 5-Methylisoquinoline is C10H9N . The InChI code is 1S/C10H9N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-7H,1H3 .Physical And Chemical Properties Analysis
5-Methylisoquinoline is a yellow to brown liquid . The molecular weight is 143.19 g/mol .科学研究应用
安全和危害
作用机制
Target of Action
Isoquinoline alkaloids, a group to which 5-Methylisoquinoline belongs, have been studied extensively, but specific targets for this compound are yet to be identified .
Mode of Action
Isoquinoline alkaloids are known to interact with various biological targets and exert diverse biological activities .
Biochemical Pathways
Isoquinoline alkaloids have been found to impact various biochemical pathways
Result of Action
Isoquinoline alkaloids have been found to exert various biological effects, including antioxidant activity .
生化分析
Biochemical Properties
5-Methylisoquinoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Methylisoquinoline has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell.
Cellular Effects
The effects of 5-Methylisoquinoline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Methylisoquinoline can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways . Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 5-Methylisoquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 5-Methylisoquinoline has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can result in the modulation of metabolic pathways and changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylisoquinoline can change over time. The stability and degradation of 5-Methylisoquinoline are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methylisoquinoline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 5-Methylisoquinoline in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Methylisoquinoline vary with different dosages in animal models. At low doses, 5-Methylisoquinoline may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic processes and potential toxic effects . Studies have shown that high doses of 5-Methylisoquinoline can cause adverse effects, such as hepatotoxicity and neurotoxicity, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
5-Methylisoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules . These metabolic processes can influence the levels of 5-Methylisoquinoline and its metabolites within the cell, affecting overall metabolic flux and cellular function.
Transport and Distribution
The transport and distribution of 5-Methylisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the movement of 5-Methylisoquinoline across cellular membranes and its accumulation in specific cellular compartments . The distribution of 5-Methylisoquinoline within the cell can influence its biological activity and interactions with other biomolecules.
Subcellular Localization
5-Methylisoquinoline exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . The subcellular localization of 5-Methylisoquinoline is regulated by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
属性
IUPAC Name |
5-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRZMGDJNNDMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212049 | |
| Record name | 5-Methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62882-01-3 | |
| Record name | 5-Methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62882-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062882013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-Methylisoquinoline derivatives interesting for antitumor research?
A: Research suggests that certain derivatives of 5-Methylisoquinoline, like 5-Methylisoquinolinone, can inhibit DNA repair mechanisms. [] This inhibition could potentially be exploited to enhance the effectiveness of existing cancer therapies.
Q2: Can you provide an example of how the structure of a 5-Methylisoquinoline derivative has been modified to explore its antitumor activity?
A: Scientists have synthesized a series of isoquinoline-1-carboxaldehyde thiosemicarbazones with various substitutions at the 4- and 5- positions of the isoquinoline ring. [] These modifications were designed to investigate the structure-activity relationship and identify derivatives with enhanced antitumor activity. One notable compound, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone, showed significant activity against L1210 leukemia in mice. []
Q3: How has isotopic labeling been utilized in the study of 5-Methylisoquinoline derivatives?
A: Researchers have successfully incorporated the oxygen-18 isotope ([18O]) into 5-Methylisoquinolinone. [] This labeled compound can be used as a valuable tool in mechanistic studies to track the fate of the compound within biological systems and gain a deeper understanding of its interactions with target molecules.
Q4: Have any unique chemical reactions involving 5-Methylisoquinoline derivatives been reported?
A: Yes, a study demonstrated the oxidative fission of a β-diketone derivative of 5-Methylisoquinoline, specifically 3-acetyl-1,2,3,4-tetrahydroisoquinoline-1,4-dione, using selenium dioxide. [] This reaction yielded 1,2,3,4-tetrahydroisoquinoline-1,3,4-trione and acetic acid as products. The researchers proposed a mechanism involving a spirocyclic intermediate containing selenium. [] This finding highlights the unique reactivity of certain 5-Methylisoquinoline derivatives and could potentially pave the way for the synthesis of novel compounds with distinct biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




